Increased Lipophilicity (XLogP3) vs. Unsubstituted Quinoline-2,3-dicarboxylic Acid
The 7-methyl substitution on the quinoline-2,3-dicarboxylic acid scaffold increases the computed partition coefficient (XLogP3) by +0.3 logP units compared to the parent compound [1]. Specifically, 7-methylquinoline-2,3-dicarboxylic acid has an XLogP3 of 1.9, while quinoline-2,3-dicarboxylic acid has an XLogP3 of 1.6 [1]. This quantifiable increase in lipophilicity is expected to enhance membrane permeability and may improve oral bioavailability or CNS penetration potential in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Quinoline-2,3-dicarboxylic acid (CAS 643-38-9); XLogP3 = 1.6 |
| Quantified Difference | +0.3 logP units |
| Conditions | Computed value using XLogP3 3.0 algorithm as reported in PubChem (2024 release). |
Why This Matters
For medicinal chemistry procurement, a +0.3 logP shift is a meaningful difference that can drive selection when optimizing ADME properties of a lead series.
- [1] PubChem Compound Summary for CID 17040041 (7-Methylquinoline-2,3-dicarboxylic acid) and CID 69508 (Quinoline-2,3-dicarboxylic acid). XLogP3 values: 1.9 and 1.6 respectively. View Source
